![molecular formula C6H4BrN3S B572470 7-溴噻吩并[3,2-d]嘧啶-4-胺 CAS No. 1318133-32-2](/img/structure/B572470.png)

7-溴噻吩并[3,2-d]嘧啶-4-胺

描述

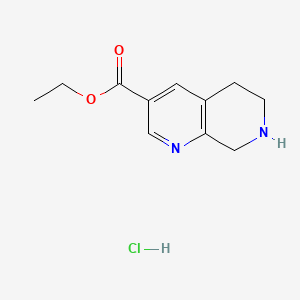

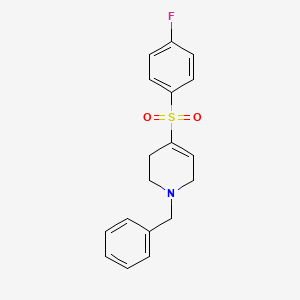

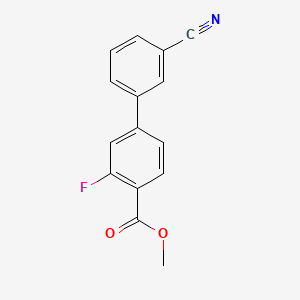

7-Bromothieno[3,2-d]pyrimidin-4-amine is a chemical compound with the molecular formula C6H4BrN3S . It has a molecular weight of 230.09 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

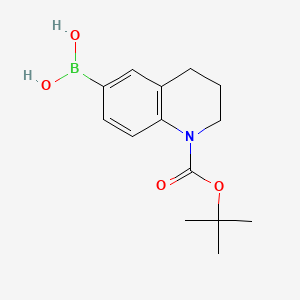

The InChI code for 7-Bromothieno[3,2-d]pyrimidin-4-amine is 1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H, (H2,8,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

7-Bromothieno[3,2-d]pyrimidin-4-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

合成途径和催化

吡喃并嘧啶衍生物的合成,包括与 7-溴噻吩并[3,2-d]嘧啶-4-胺相关的衍生物,利用杂化催化剂来克服与其复杂结构相关的挑战。这些化合物作为医药行业的关键前体,展示了广泛的合成应用和生物利用度。有机催化剂、金属催化剂和绿色溶剂的创新促进了通过一步多组分反应开发多种衍生物。此类进步不仅提高了合成效率,还有助于开发药物发现中的先导分子 (帕马尔、瓦拉和帕特尔,2023)。

药理作用

嘧啶衍生物,包括类似于 7-溴噻吩并[3,2-d]嘧啶-4-胺的结构,表现出广泛的药理作用,例如抗氧化、抗菌、抗病毒和抗炎活性。嘧啶合成领域的最新进展旨在探索其抗炎作用,这归因于它们对各种炎性介质的抑制作用。此类研究不仅强调了嘧啶衍生物的治疗潜力,还提供了对其构效关系的见解,指导了设计具有增强疗效和降低毒性的新型化合物 (拉希德等人,2021)。

生物和医学应用

作为药理活性化合物的嘧啶衍生物的综述揭示了它们在医学实践中的重要性,在医学实践中,它们因其抗病毒、精神、抗菌和抗肿瘤特性而被利用。嘧啶核心的结构多样性为新药的发现和设计提供了一个有前景的平台。从药理角度对这些化合物进行系统分析为未来的研究奠定了基础,旨在找到高效且安全的药物 (奇里亚普金,2022)。

光学传感器和分析化学

嘧啶附加的光学传感器代表了分析化学领域的一项重大进展,其中嘧啶衍生物因其形成配位键和氢键的能力而被用作精良的传感材料。这种多功能性使得它们适用于开发光学传感器,其应用跨越生物和医学领域。从 2005 年到 2020 年的综合文献选集重点介绍了各种基于嘧啶的光学传感器及其最新发展,强调了它们在传感应用中的重要性 (金达尔和考尔,2021)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

未来方向

Thienopyrimidine derivatives, including 7-Bromothieno[3,2-d]pyrimidin-4-amine, hold a unique place in medicinal chemistry due to their structural similarity to purines . They have various biological activities and are often used in drug development . Future research could focus on exploring the potential of these compounds in various therapeutic applications.

作用机制

Target of Action

The primary target of 7-Bromothieno[3,2-d]pyrimidin-4-amine is Bruton’s tyrosine kinase (Btk) . Btk is a Tec family kinase with a well-defined role in the B cell receptor (BCR) and Fcγ receptor (FcR) signaling pathways . It is a uniquely attractive target for the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) .

Mode of Action

It is known that the compound interacts with its target, btk, leading to changes in the bcr and fcr signaling pathways

Biochemical Pathways

7-Bromothieno[3,2-d]pyrimidin-4-amine affects the BCR and FcR signaling pathways through its interaction with Btk . These pathways play crucial roles in the immune response, and their modulation can have significant downstream effects.

Result of Action

Its interaction with Btk and the subsequent modulation of the BCR and FcR signaling pathways suggest that it could have significant effects on immune response . .

属性

IUPAC Name |

7-bromothieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIZVIAMXIFSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=NC=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737148 | |

| Record name | 7-Bromothieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318133-32-2 | |

| Record name | 7-Bromothieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

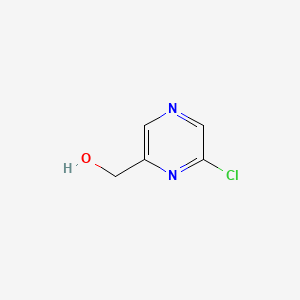

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)